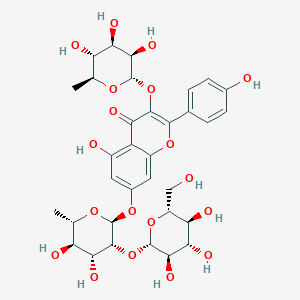

Grosvenorine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Grosvenorine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Biology: Investigated for its role in cellular processes and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antioxidant, anti-inflammatory, and anti-cancer activities

Industry: Utilized in the development of natural health products and supplements due to its beneficial properties.

Mécanisme D'action

Target of Action

Grosvenorine, a main flavonoid glycoside in Siraitia grosvenorii , has been found to have numerous pharmacological effects

Mode of Action

grosvenorii, which includes this compound, can regulate physiological activities such as oxidative stress, fatty acid oxidation, and apoptosis . These interactions with its targets lead to changes in the body that contribute to its pharmacological effects .

Pharmacokinetics

ADME properties are crucial in determining the bioavailability of a compound

Result of Action

this compound has been found to have numerous pharmacological effects, including anti-diabetic, anti-tumour, anti-inflammatory, antioxidant, neuroprotective, and lipogenic inhibitory effects . These effects are the result of this compound’s interaction with its targets and the subsequent changes in the body .

Action Environment

Environmental factors can influence gene expression, which in turn can affect the action, efficacy, and stability of compounds like this compound . Factors such as light, temperature, and pollution could potentially alter the action of this compound . .

Safety and Hazards

Orientations Futures

The pharmacological research of the fruits of S. grosvenorii, which contain Grosvenorine, has attracted extensive attention . An increasing number of extracts and compounds have been demonstrated to have various health benefits . This provides theoretical support for further investigation of its biological functions and potential clinical applications .

Analyse Biochimique

Biochemical Properties

Grosvenorine plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in antioxidant activities, such as superoxide dismutase (SOD) and catalase. These interactions help in neutralizing free radicals and reducing oxidative stress within cells . Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, this compound can modulate the expression of genes related to antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, both in vitro and in vivo . The extent of these effects may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, there may be threshold effects, leading to potential toxicity or adverse effects . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, this compound can influence the levels of metabolites involved in inflammatory pathways, further contributing to its anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments or organelles, thereby influencing its biological activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la grosvenorine implique l'extraction du composé des fruits de Siraitia grosvenorii. Le processus comprend généralement :

Extraction : Utilisation de solvants comme l'éthanol ou le méthanol pour extraire les flavonoïdes des fruits séchés.

Purification : Des techniques telles que la chromatographie sur colonne sont employées pour purifier la this compound de l'extrait brut.

Méthodes de production industrielle : La production industrielle de la this compound se concentre sur l'optimisation des processus d'extraction et de purification pour assurer un rendement et une pureté élevés. Cela implique souvent :

Extraction à grande échelle : Utilisation de solvants industriels et de techniques d'extraction avancées.

Purification : Utilisation de la chromatographie liquide haute performance (HPLC) pour la purification à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La grosvenorine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits d'oxydation, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la structure du flavonoïde, modifiant potentiellement ses propriétés biologiques.

Substitution : Les réactions de substitution, en particulier celles impliquant des groupes hydroxyle, peuvent conduire à la formation de dérivés ayant des activités variées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions d'acétylation.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant potentiellement des activités biologiques uniques.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie et les réactions des flavonoïdes.

Biologie : Étudiée pour son rôle dans les processus cellulaires et ses effets sur diverses voies biologiques.

Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses activités antibactériennes, antioxydantes, anti-inflammatoires et anticancéreuses

Industrie : Utilisée dans le développement de produits de santé naturels et de compléments alimentaires en raison de ses propriétés bénéfiques.

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Activité antibactérienne : Elle perturbe les parois cellulaires bactériennes et inhibe les enzymes bactériennes essentielles, entraînant la mort des cellules bactériennes.

Activité antioxydante : Elle capte les radicaux libres et régule à la hausse les enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Activité anti-inflammatoire : Elle inhibe les cytokines pro-inflammatoires et module les voies inflammatoires, réduisant l'inflammation.

Comparaison Avec Des Composés Similaires

La grosvenorine est unique parmi les flavonoïdes en raison de sa structure spécifique et de ses activités biologiques. Des composés similaires comprennent :

Quercetine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires fortes.

Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Lutéoline : Exhibe des activités anti-inflammatoires et neuroprotectrices.

Comparée à ces composés, la this compound se distingue par son activité antibactérienne puissante et son utilisation spécifique en médecine traditionnelle chinoise .

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGGWIVHOGEVSP-NWQOLJAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[(4-methoxyphenyl)methyl]-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/no-structure.png)

![3-[(Aminocarbonyl)-4-phenoxyanilino]propanoic acid](/img/structure/B1181328.png)